2-(Piperazine-1-sulfonyl)ethan-1-amine dihydrochloride
Overview
Description
2-(Piperazine-1-sulfonyl)ethan-1-amine dihydrochloride is a chemical compound with the molecular formula C6H15N3O2S•2HCl and a molecular weight of 266.19 g/mol . This compound is often used in biochemical research, particularly in the field of proteomics . It is known for its stability and reactivity, making it a valuable tool in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperazine-1-sulfonyl)ethan-1-amine dihydrochloride typically involves the reaction of piperazine with ethanesulfonyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Piperazine-1-sulfonyl)ethan-1-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
2-(Piperazine-1-sulfonyl)ethan-1-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(Piperazine-1-sulfonyl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to changes in cellular pathways and biological processes, making it a valuable tool for studying biochemical mechanisms .
Comparison with Similar Compounds
Similar Compounds
Piperazine: A simple cyclic amine used as an anthelmintic and in the synthesis of various pharmaceuticals.
Ethanolamine: A compound used in the production of detergents and emulsifiers.
Sulfonamide: A class of compounds used as antibiotics and in the treatment of bacterial infections.
Uniqueness
2-(Piperazine-1-sulfonyl)ethan-1-amine dihydrochloride is unique due to its combination of a piperazine ring and a sulfonyl group, which imparts specific chemical properties and reactivity. This makes it particularly useful in biochemical research and as a precursor for the synthesis of more complex molecules .
Properties
IUPAC Name |
2-piperazin-1-ylsulfonylethanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N3O2S.2ClH/c7-1-6-12(10,11)9-4-2-8-3-5-9;;/h8H,1-7H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMIPOXFILZDTEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)CCN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H17Cl2N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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